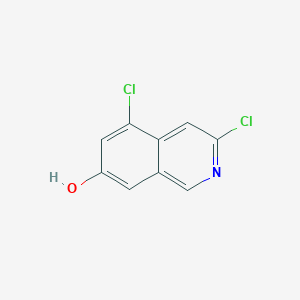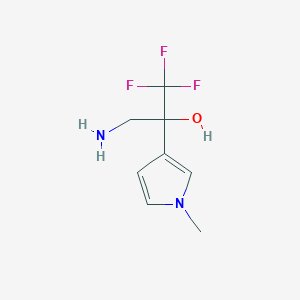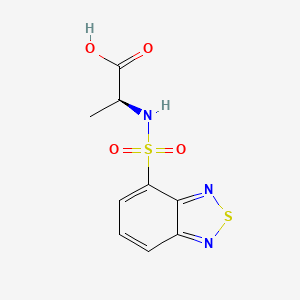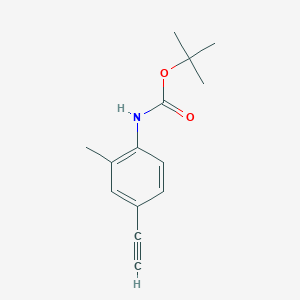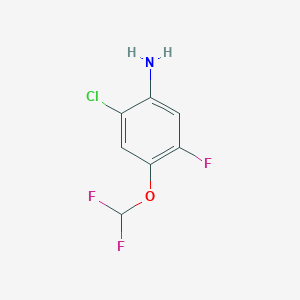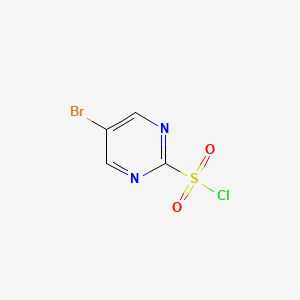
5-Bromopyrimidine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromopyrimidine-2-sulfonyl chloride: is a chemical compound with the molecular formula C4H2BrClN2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyrimidine-2-sulfonyl chloride typically involves the sulfonylation of 5-bromopyrimidine. One common method is the reaction of 5-bromopyrimidine with chlorosulfonic acid, which introduces the sulfonyl chloride group into the pyrimidine ring. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving automated systems and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromopyrimidine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild to moderate conditions.
Coupling Reactions: Reagents include boronic acids and palladium catalysts. The reactions are usually performed in an inert atmosphere, such as nitrogen or argon, at elevated temperatures.
Major Products:
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Biaryl Compounds: Formed from coupling reactions with boronic acids.
Scientific Research Applications
Chemistry: 5-Bromopyrimidine-2-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-Bromopyrimidine-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules.
Molecular Targets and Pathways: In biological systems, the exact molecular targets and pathways of its derivatives depend on the specific structure and functional groups present. For example, sulfonamide derivatives may inhibit enzymes by mimicking the substrate or binding to the active site.
Comparison with Similar Compounds
5-Bromopyridine-2-sulfonyl chloride: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-Chloropyrimidine-2-sulfonyl chloride: Similar but with a chlorine atom instead of a bromine atom.
5-Fluoropyrimidine-2-sulfonyl chloride: Similar but with a fluorine atom instead of a bromine atom.
Uniqueness: 5-Bromopyrimidine-2-sulfonyl chloride is unique due to the presence of both the bromine and sulfonyl chloride groups, which confer distinct reactivity and properties. The bromine atom can participate in further functionalization, while the sulfonyl chloride group provides a site for nucleophilic substitution, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C4H2BrClN2O2S |
|---|---|
Molecular Weight |
257.49 g/mol |
IUPAC Name |
5-bromopyrimidine-2-sulfonyl chloride |
InChI |
InChI=1S/C4H2BrClN2O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H |
InChI Key |
ZIXOMQAOBCXBJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13162528.png)
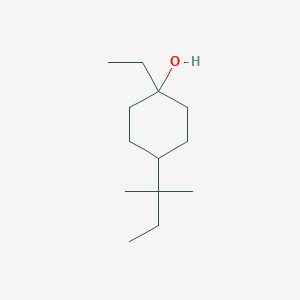
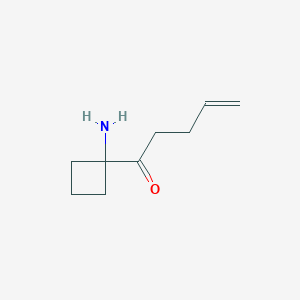
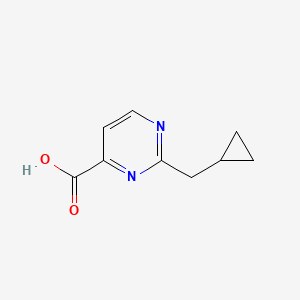
![1-Methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B13162560.png)
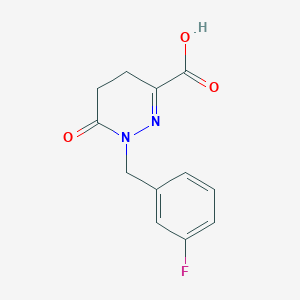

![tert-Butyl N-{4-hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate](/img/structure/B13162578.png)
